molecular formula C21H14Cl2N2O3S B2930075 N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE CAS No. 424796-04-3

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE

Cat. No.: B2930075
CAS No.: 424796-04-3
M. Wt: 445.31
InChI Key: YVESTLOJEGCOOL-UHFFFAOYSA-N
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Description

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE is a complex organic compound that features a benzothiazole moiety, a hydroxyl group, and a dichlorophenoxyacetamide structure

Mechanism of Action

Target of Action

The primary targets of CBMicro_009888 are bacterial strains, particularly Staphylococcus aureus . This compound has shown promising activity against these bacteria, indicating its potential as an antibacterial agent .

Mode of Action

CBMicro_009888 interacts with its bacterial targets by inhibiting their growth and proliferation

Biochemical Pathways

The biochemical pathways affected by CBMicro_009888 are likely related to bacterial growth and survival. Given its antibacterial activity, the compound may interfere with processes such as cell wall synthesis, protein production, or DNA replication in bacteria . The downstream effects of these disruptions could include impaired bacterial growth and eventual cell death.

Pharmacokinetics

Admet calculations have indicated a favourable pharmacokinetic profile for the compound . This suggests that CBMicro_009888 may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The primary result of CBMicro_009888’s action is the inhibition of bacterial growth, leading to a bactericidal effect . For instance, the compound has been shown to eliminate Staphylococcus aureus strains after 24-hour exposure . This bactericidal activity underscores the compound’s potential as a therapeutic agent for bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenoxyacetamide structure differentiates it from other benzothiazole derivatives, potentially offering unique therapeutic benefits.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3S/c22-12-5-8-18(15(23)9-12)28-11-20(27)24-13-6-7-17(26)14(10-13)21-25-16-3-1-2-4-19(16)29-21/h1-10,26H,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVESTLOJEGCOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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